molecular formula C21H21NO5 B2678108 Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1358504-92-3

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2678108
CAS No.: 1358504-92-3
M. Wt: 367.401
InChI Key: PUGRDIWUMAQDKG-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methoxy-substituted aromatic core and a methyl ester group at position 2. Its structure includes 6,7-dimethoxy substituents on the quinoline ring and a 4-[(2-methylphenyl)methoxy] group, which introduces steric and electronic modifications compared to simpler quinoline derivatives.

The compound’s synthesis likely involves nucleophilic substitution or esterification reactions, given the prevalence of methoxy and carboxylate moieties in analogous structures (e.g., ethyl or phenyl esters in ) . Its structural complexity suggests applications in drug discovery, where substituent variations can modulate bioavailability, solubility, and target affinity.

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-7-5-6-8-14(13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGRDIWUMAQDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether. This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

6,7-Dimethoxy groups are electron-donating, contrasting with methyl substitutions (e.g., ’s Compound 5), which lack methoxy’s polarizability and may reduce solubility .

Ester Groups : The methyl ester at position 2 is less hydrolytically stable than ethyl esters (e.g., 6d) but may improve cell membrane permeability due to smaller size .

Research Findings and Implications

Spectroscopic Differences : demonstrates that replacing methoxy with methyl at C-6 (as in Compound 5) shifts NMR signals (δH 3.22 for methyl vs. ~δH 3.8–4.0 for methoxy), indicating altered electronic environments. This suggests that the target compound’s 6,7-dimethoxy groups could enhance hydrogen-bonding capacity compared to methylated analogs .

Biological Activity Trends: Compounds with bulky aryloxy groups (e.g., 4-benzyloxy in ) often show increased target affinity but reduced solubility. The target’s 2-methylbenzyloxy group may balance these effects by adding hydrophobicity without excessive steric bulk . Dihydroisoquinoline derivatives (e.g., 6d) exhibit conformational flexibility, which may broaden their activity spectrum but reduce specificity compared to rigid quinoline-based structures .

Synthetic Accessibility : The prevalence of similar compounds in and suggests that the target molecule can be synthesized via established esterification and alkylation protocols, though the 2-methylbenzyloxy group may require careful regioselective coupling .

Biological Activity

Methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological properties, mechanisms of action, and related studies.

Chemical Structure

The compound features a quinoline backbone with methoxy groups at positions 6 and 7, and a carboxylate group at position 2. The presence of the 2-methylphenylmethoxy substituent is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and tested for their inhibitory effects on the c-Met tyrosine kinase, which is implicated in various cancers. One compound demonstrated an IC50 value of 0.030±0.008μM0.030\pm 0.008\,\mu M against c-Met, indicating strong inhibitory activity .

The mechanism through which these compounds exert their effects often involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. Specifically, the c-Met signaling pathway has been identified as a target for intervention due to its role in tumorigenesis and metastasis. The binding affinity and interaction dynamics of these compounds with the ATP-binding site of c-Met were elucidated through molecular docking studies .

Study 1: In Vitro Evaluation

In vitro studies evaluated the effects of this compound on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). The results indicated that compounds with similar structures exhibited moderate to high potency against these cell lines, suggesting a promising therapeutic profile .

Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was conducted to understand how variations in the chemical structure influence biological activity. Modifications to the quinoline core and substituents were systematically evaluated to identify optimal configurations for enhanced anticancer efficacy .

Data Summary

Compound NameIC50 (µM)TargetCell Line Tested
Compound 12n0.030 ± 0.008c-MetA549, MCF-7, MKN-45
Methyl 6,7-dimethoxy-4-(anilino)quinolineVariesc-MetVarious

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